Gomphrenin-V

Description

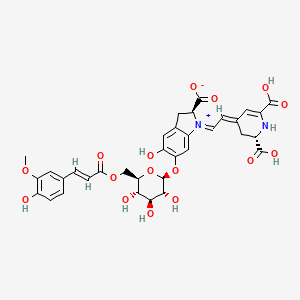

Structure

2D Structure

Properties

CAS No. |

16955-52-5 |

|---|---|

Molecular Formula |

C34H34N2O16 |

Molecular Weight |

726.6 g/mol |

IUPAC Name |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C34H34N2O16/c1-49-24-10-15(2-4-22(24)37)3-5-27(39)50-14-26-28(40)29(41)30(42)34(52-26)51-25-13-20-17(12-23(25)38)11-21(33(47)48)36(20)7-6-16-8-18(31(43)44)35-19(9-16)32(45)46/h2-8,10,12-13,19,21,26,28-30,34,40-42H,9,11,14H2,1H3,(H5,37,38,39,43,44,45,46,47,48)/t19-,21-,26+,28+,29-,30+,34+/m0/s1 |

InChI Key |

PZVSGHKONASTEC-WPUGSIMNSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4CC([N+](=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C4=C3)C(=O)[O-])O)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C[C@H]([N+](=C/C=C/5\C[C@H](NC(=C5)C(=O)O)C(=O)O)C4=C3)C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4CC([N+](=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C4=C3)C(=O)[O-])O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Plant Sources of Gomphrenin V

Gomphrenin-V is a naturally occurring betacyanin, a class of red-violet, nitrogen-containing pigments. mdpi.combibliotekanauki.plrsc.org As a member of the gomphrenin subgroup of betacyanins, its structure is characterized by a specific glycosylation pattern at the C-6 position. mdpi.comrsc.orgresearchgate.net This compound has been identified in a select number of plant species within the order Caryophyllales, where betalains (B12646263) replace the more common anthocyanin pigments. rsc.orgnih.gov

The primary plant sources of this compound and related gomphrenin pigments include species from the Amaranthaceae and Basellaceae families. mdpi.compan.olsztyn.plpan.olsztyn.pl Research has confirmed its presence in the violet inflorescences of Gomphrena globosa (globe amaranth), the plant from which the gomphrenin class of pigments first derived its name. mdpi.combibliotekanauki.plgenome.jpknapsackfamily.com It is also found in the dark-violet fruits of Basella alba L. (Malabar spinach) and its "Rubra" variety. pan.olsztyn.plpan.olsztyn.plbibliotekanauki.pl Additionally, some studies have reported the presence of gomphrenin-type betalains in the grains of certain colored varieties of Chenopodium quinoa (quinoa). um.esresearchgate.net

The distribution of this compound within these plants is typically localized to specific tissues. In Gomphrena globosa, the highest concentrations are found in the floral bracts. bibliotekanauki.plbibliotekanauki.pl In Basella alba, the pigments are abundant in the pulp of the mature fruits. nih.govpan.olsztyn.plnih.gov

Table 1: Plant Sources of this compound

| Plant Species | Family | Common Name | Plant Part(s) Containing this compound |

|---|---|---|---|

| Gomphrena globosa L. | Amaranthaceae | Globe Amaranth | Inflorescences bibliotekanauki.plgenome.jpbibliotekanauki.pl |

| Basella alba L. | Basellaceae | Malabar Spinach | Fruits pan.olsztyn.plpan.olsztyn.plnih.gov |

| Chenopodium quinoa Willd. | Amaranthaceae | Quinoa | Grains um.esresearchgate.net |

Role of Betalamic Acid in Conjugation

The formation of all betalain pigments, including the betacyanin Gomphrenin-V, is dependent on a crucial precursor molecule: betalamic acid. pan.olsztyn.plpan.olsztyn.plfrontiersin.org This compound functions as the chromophore, the part of the molecule responsible for its color. rsc.orgfrontiersin.org The biosynthesis of betacyanins involves the condensation (conjugation) of betalamic acid with a cyclized derivative of L-3,4-dihydroxyphenylalanine (cyclo-DOPA). pan.olsztyn.plpan.olsztyn.plplos.org

The biosynthetic pathway begins with the amino acid tyrosine, which is hydroxylated to form L-DOPA. plos.orgigem.org From L-DOPA, the pathway bifurcates. In one branch, the aromatic ring of L-DOPA is cleaved by the enzyme DOPA-4,5-dioxygenase (DODA) to produce 4,5-seco-DOPA. frontiersin.orgigem.org This intermediate then spontaneously undergoes an intramolecular condensation to form betalamic acid. igem.org

In the other branch, L-DOPA is oxidized and cyclized to form cyclo-DOPA. frontiersin.org The core structure of red-violet betacyanins, known as betanidin (B1384155), is formed through the spontaneous condensation of one molecule of betalamic acid with one molecule of cyclo-DOPA. pan.olsztyn.placademicjournals.org

The vast structural diversity of betacyanins arises from subsequent modifications to the betanidin core, primarily through glycosylation and acylation. pan.olsztyn.pligem.org In the case of the gomphrenin family of pigments, a glucose molecule is attached at the C-6 position of the betanidin structure, a reaction catalyzed by the enzyme betanidin 6-O-glucosyltransferase to form Gomphrenin I. researchgate.netresearchgate.net this compound is a more complex derivative, where the glucose moiety is further acylated with a hydroxycinnamoyl group. naturalproducts.net Therefore, the conjugation of betalamic acid with cyclo-DOPA is the fundamental step that creates the characteristic red-violet chromophore of this compound and all other betacyanins.

Advanced Methodologies for Isolation and Purification of Gomphrenin V

Strategies for Extraction from Plant Matrices

The initial and critical step in obtaining Gomphrenin-V is its efficient extraction from the plant source. The choice of solvent and the preparation of the plant material significantly influence the extraction yield and the purity of the initial extract.

Solvent Systems and Optimization

The selection of an appropriate solvent system is paramount for the effective extraction of this compound, a polar molecule. researchgate.nethielscher.com Water is a commonly used solvent for extracting hydrophilic compounds like betacyanins. hielscher.com However, to enhance extraction efficiency, various organic solvents and aqueous mixtures are often employed.

Studies on the extraction of betacyanins, including gomphrenins, from sources like Gomphrena globosa L. have explored different solvent systems. For instance, a mixture of ethanol (B145695) and water can extract a broad range of polar and moderately polar compounds. hielscher.com The optimization of extraction conditions, such as solvent concentration, temperature, and time, is crucial for maximizing the yield. Response surface methodology (RSM) has been utilized to optimize the extraction of betacyanins from Gomphrena globosa, identifying that a higher proportion of water in the solvent mixture can increase the yield of these polar pigments. researchgate.net

One study on the extraction of betacyanins from Gomphrena globosa flowers found that the highest content was achieved using 0% ethanol, a temperature of 25°C, an extraction time of 165 minutes, and a solid-to-liquid ratio of 5 g/L. researchgate.net Another modern technique, ultrasound-assisted extraction (UAE), has also been optimized for these pigments, with the best results obtained using 0% ethanol, a power of 500 W, a time of 22 minutes, and a solid-to-liquid ratio of 5 g/L. researchgate.net The use of a 1% aqueous solution of formic acid has also been reported for the extraction of gomphrenin pigments from dried, violet inflorescences of Gomphrena globosa L. bibliotekanauki.plbibliotekanauki.pl

| Plant Source | Extraction Method | Solvent System | Optimized Conditions | Reference |

| Gomphrena globosa L. flowers | Maceration | Ethanol/Water | 0% ethanol, 25°C, 165 min, 5 g/L solid-liquid ratio | researchgate.net |

| Gomphrena globosa L. flowers | Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | 0% ethanol, 500 W, 22 min, 5 g/L solid-liquid ratio | researchgate.net |

| Gomphrena globosa L. inflorescences | Extraction | 1% aqueous formic acid | Not specified | bibliotekanauki.plbibliotekanauki.pl |

| Basella alba fruits | Extraction | Water | 3 extractions for 30 min at room temperature | pan.olsztyn.pl |

Influence of Plant Material Preparation

The physical state of the plant material significantly impacts the extraction efficiency of this compound. Proper preparation increases the surface area available for solvent contact, thereby enhancing the extraction yield.

For instance, fresh Gomphrena celosioides plants have a high moisture content (76.767%), which is significantly reduced upon drying (12.903%). biotechnologia-journal.org This drying process is crucial for long-term preservation and does not appear to significantly affect the chemical composition. biotechnologia-journal.org The dried plant material is often powdered to increase the surface area for extraction. biotechnologia-journal.org In the case of Basella alba fruits, they are typically extracted fresh. pan.olsztyn.pl The fruits are subjected to multiple rounds of extraction to maximize the recovery of betacyanins. pan.olsztyn.pl Following extraction, the crude extract is often filtered through materials like silica (B1680970) gel to remove particulate matter and some impurities before further purification steps. bibliotekanauki.plbibliotekanauki.plpan.olsztyn.pl

Chromatographic Separation Techniques

Following extraction, the crude extract containing this compound and other co-extracted compounds undergoes several chromatographic steps to achieve high purity. These techniques separate molecules based on their different physicochemical properties.

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. thermofisher.comresearchgate.net For the isolation of pure compounds, semi-preparative HPLC is employed, which uses larger columns and can handle higher sample loads compared to analytical HPLC. researchgate.netlcms.cz

In the purification of gomphrenins, semi-preparative HPLC is a crucial step. For example, gomphrenin and its acylated derivatives have been separated from Basella alba fruit extract using a Synergy Hydro-RP semi-preparative column. pan.olsztyn.plpan.olsztyn.pl Similarly, various gomphrenin isomers from Gomphrena globosa L. flowers were purified using semi-preparative HPLC after a preliminary purification step. nih.govresearchgate.net The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving the desired separation. bibliotekanauki.plpan.olsztyn.pl

| Compound(s) | HPLC Column | Mobile Phase | Reference |

| Gomphrenin and acylated gomphrenins | Synergy Hydro-RP (250 mm × 30 mm i.d., 10 μm) | Not specified | pan.olsztyn.plpan.olsztyn.pl |

| Gomphrenin isomers (II, III, sinapoyl-gomphrenin I) | Not specified | Not specified | nih.govresearchgate.net |

| Gomphrenin pigments | Bischoff C18 (250 mm x 10 mm, 10μm) | Not specified | bibliotekanauki.pl |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. ontosight.airesearchgate.net It is particularly suitable for the separation of polar compounds like betacyanins. nih.gov

HSCCC has been successfully applied to the separation of betacyanins from Gomphrena globosa L. flowers. nih.gov Different solvent systems have been investigated to optimize the separation of various betacyanins, including gomphrenin I. nih.gov For instance, a solvent system composed of EtOH - ACN - (NH4)2SO4satd. soln - H2O was found to be effective. nih.gov The flow rate of the mobile phase and the column rotation speed are key parameters that are adjusted to achieve optimal separation. nih.gov In another study, a two-phase solvent system of tert-butyl methyl ether - butanol - methanol (B129727) - water with heptafluorobutyric acid was used for the preliminary purification of gomphrenin derivatives from Gomphrena globosa L. flowers using HSCCC. nih.govresearchgate.net

| Plant Source | HSCCC Solvent System | Key Parameters | Separated Compounds | Reference |

| Gomphrena globosa L. flowers | EtOH - ACN - (NH4)2SO4satd. soln - H2O | Flow rate: 2.0 ml/min, Rotation speed: 860 rpm | Gomphrenin I, Amaranthine, Betanin | nih.gov |

| Gomphrena globosa L. flowers | tert-butyl methyl ether - butanol - methanol - water (with 1.0% HFBA) | Reversed phase mode | Gomphrenin derivatives | nih.govresearchgate.net |

Ion Exchange Chromatography

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. cytivalifesciences.comchromtech.com It is a widely used technique for the purification of charged biomolecules, including pigments like betacyanins which possess charged carboxyl groups. gsconlinepress.comlibretexts.org

In the purification of gomphrenins, IEX is often used as an initial purification and concentration step. bibliotekanauki.plbibliotekanauki.pl A strong anion exchanger, such as SepraTM ZT-SAX, can be used to bind the negatively charged betacyanins from the crude extract. bibliotekanauki.plbibliotekanauki.pl The bound pigments are then eluted using a buffer with a higher ionic strength or a different pH. bibliotekanauki.plbibliotekanauki.pllibretexts.org For instance, a 5% formic acid and 50% acetone (B3395972) solution has been used to elute the betacyanin fraction. bibliotekanauki.pl This step effectively removes many uncharged or oppositely charged impurities, concentrating the desired gomphrenins for further fine purification by techniques like HPLC. bibliotekanauki.plpan.olsztyn.pl

| Ion Exchanger Type | Elution Buffer | Purpose | Reference |

| Strong Anion Exchanger (SepraTM ZT-SAX) | 5% formic acid and 50% acetone solution | Preconcentration and preliminary purification | bibliotekanauki.plbibliotekanauki.pl |

| Strongly acidic cation exchange resin (Strata X-C) | Water (after washing with 1% formic acid) | Purification and removal of matrix effects | pan.olsztyn.pl |

Ancillary Purification Approaches

The purification of this compound and related betacyanins from complex plant matrices necessitates a multi-step approach, where primary chromatographic separations are supported by a range of ancillary techniques. These supportive methods are crucial for removing interfering compounds, concentrating the target pigments, and improving the efficiency and resolution of the final purification steps. The selection of these techniques is often dictated by the source material and the scale of the isolation.

Initial sample preparation frequently involves preliminary filtration through materials like silica gel to separate solid particles and suspensions from the crude extract. mdpi.combibliotekanauki.pl Following this, concentration of the extract is a common step, typically achieved using a rotary evaporator under reduced pressure at low temperatures (e.g., 25 °C) to minimize thermal degradation of the pigments. publisherspanel.combibliotekanauki.plicm.edu.pl

More sophisticated ancillary methods involving chromatographic principles are employed for pre-purification or fractionation prior to high-resolution techniques like HPLC. These include ion-exchange chromatography, low-pressure chromatography, and high-speed counter-current chromatography, which effectively fractionate the extract based on the physicochemical properties of the constituent molecules.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a widely used ancillary method for the purification of gomphrenins and other betacyanins, leveraging the ionic nature of these pigments. researchgate.netresearchgate.net Crude or partially clarified extracts are passed through an ion-exchange resin, which selectively retains the charged betacyanin molecules.

Research has demonstrated the use of strong anion exchangers for this purpose. mdpi.combibliotekanauki.pl In one method, after initial extraction and filtration, the extract is loaded onto a strong anion exchanger bed (Sepra™ ZT-SAX). mdpi.com The retained pigments are then eluted with a solution such as 5% aqueous formic acid in 50% acetone (v/v), effectively separating them from non-ionic or cationic impurities. mdpi.com Similarly, cation exchangers have been noted to be decisive in removing a substantial portion of the unfavorable matrix from Basella alba fruit extracts, which protects the pigments from degradation by reactive species present in the crude extract. pan.olsztyn.plresearchgate.net

Low-Pressure and Solid-Phase Chromatography

Before subjecting the pigment extract to high-pressure liquid chromatography, a preliminary purification step using low-pressure chromatography on a C18 stationary phase is often performed. publisherspanel.comicm.edu.pl This step helps to remove non-polar and other interfering substances, enriching the betacyanin content of the sample that will be injected into the preparative HPLC system. This approach simplifies the subsequent high-resolution separation and prevents column overloading.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) serves as a powerful liquid-liquid partition chromatography technique for the preparative separation of natural products. It has been successfully applied to the fractionation of betacyanins from Gomphrena globosa flowers. researchgate.netnih.gov In the context of ancillary methods, HSCCC can be used for preliminary purification of gomphrenin derivatives before a final polishing step with semi-preparative HPLC. nih.gov The technique avoids the use of solid stationary phases, thus preventing the irreversible adsorption and degradation of sensitive compounds like betacyanins. The separation is based on the partitioning of the solutes between two immiscible liquid phases. Various solvent systems have been developed for the separation of gomphrenin isomers. researchgate.netnih.gov

Table 1: Ancillary Purification Techniques for Gomphrenin Pigments

| Technique | Stationary/Mobile Phase Details | Purpose | Source Material | Reference(s) |

| Filtration | Silica gel layer | Removal of solid particles and suspension | Gomphrena globosa L. | mdpi.combibliotekanauki.pl |

| Concentration | Rotary evaporation under reduced pressure (at 25 °C) | Removal of organic solvents and water | Gomphrena globosa L. | publisherspanel.comicm.edu.pl |

| Ion-Exchange Chromatography | Strong anion exchanger (e.g., Sepra™ ZT-SAX); Elution with 5% formic acid in 50% acetone | Concentration and preliminary purification | Gomphrena globosa L. | mdpi.combibliotekanauki.pl |

| Ion-Exchange Chromatography | Cation exchanger | Removal of unfavorable matrix components | Basella alba L. fruit extract | pan.olsztyn.plresearchgate.net |

| Low-Pressure Chromatography | C18 stationary phase | Preliminary purification before prep-HPLC | Gomphrena globosa L. inflorescences | publisherspanel.comicm.edu.pl |

| Lyophilization (Freeze-Drying) | Not applicable | To obtain purified pigments in solid form after fractionation | Gomphrena globosa L. | bibliotekanauki.plbibliotekanauki.pl |

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Solvent Systems for Gomphrenin Purification

| Solvent System Components | Ratio (v/v/v/v) | Mode | Purpose | Reference(s) |

| tert-butyl methyl ether - butanol - acetonitrile (B52724) - water (0.7% or 1.0% HFBA) | 2:2:1:5 | Head-to-tail | Separation of betacyanins | researchgate.net |

| tert-butyl methyl ether - butanol - methanol - water (1.0% HFBA) | 2:2:1:5 | Reversed Phase | Preliminary purification of gomphrenin derivatives | nih.gov |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Gomphrenin-V Research

NMR spectroscopy has been indispensable for the detailed structural analysis of this compound, allowing for the precise assignment of proton and carbon signals and the determination of connectivity within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbons (¹³C) in the this compound molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic surroundings through chemical shifts (δ), while signal splitting patterns (multiplicity) indicate the number of neighboring protons. The ¹³C NMR spectrum similarly identifies the number of non-equivalent carbon atoms.

Research on acylated gomphrenins, including the compound structurally identical to this compound (6'-O-E-feruloyl-gomphrenin), has led to the complete assignment of its ¹H and ¹³C NMR spectra for the first time. researchgate.net These assignments are crucial for confirming the presence of the betanidin (B1384155) core, the glucose moiety, and the attached ferulic acid group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (as 6'-O-E-feruloyl-gomphrenin) (Data sourced from studies on acylated gomphrenins from Basella alba) researchgate.net

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| Betanidin Moiety | ||

| 2 | 162.1 | - |

| 3 | 108.9 | - |

| 4 | 120.5 | 7.25, s |

| 5 | 143.8 | - |

| 6 | 145.2 | - |

| 7 | 104.9 | 6.81, s |

| 8 | 134.5 | - |

| 9 | 123.1 | - |

| 10 | 128.4 | - |

| 11 | 151.7 | 5.85, d (11.9) |

| 12 | 136.2 | 6.45, d (11.9) |

| 13 | 126.9 | - |

| 14 | 33.1 | 3.65, dd (16.9, 10.9); 3.25, dd (16.9, 2.9) |

| 15 | 64.9 | 4.81, dd (10.9, 2.9) |

| 17 | 171.5 | - |

| 18 | 175.4 | - |

| 19 | 170.9 | - |

| Glucose Moiety | ||

| 1' | 102.1 | 5.15, d (7.8) |

| 2' | 74.9 | 3.69, t (8.3) |

| 3' | 77.8 | 3.62, t (8.9) |

| 4' | 71.5 | 3.55, t (9.4) |

| 5' | 75.3 | 3.81, ddd (9.7, 5.8, 2.1) |

| 6' | 64.8 | 4.49, dd (12.1, 2.1); 4.31, dd (12.1, 5.8) |

| Feruloyl Moiety | ||

| 1'' | 131.9 | - |

| 2'' | 111.9 | 7.18, d (1.9) |

| 3'' | 149.2 | - |

| 4'' | 150.5 | - |

| 5'' | 116.3 | 6.81, d (8.2) |

| 6'' | 124.7 | 7.08, dd (8.2, 1.9) |

| 7'' | 146.9 | 7.61, d (15.9) |

| 8'' | 115.1 | 6.39, d (15.9) |

| 9'' | 168.9 | - |

| OMe-3'' | 56.7 | 3.85, s |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify spin systems within the glucose and betanidin moieties.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons that are two or three bonds apart. This technique was vital in confirming the linkage of the feruloyl group to the 6'-position of the glucose moiety and the attachment of the glucosylated feruloyl side chain to the C-6 position of the betanidin core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining stereochemistry and the conformation of the molecule.

NMR spectroscopy is a powerful tool for distinguishing between positional isomers of betacyanins, such as this compound (a 6-O-glucoside) and its isomer betanin (a 5-O-glucoside). The chemical shifts of the aromatic protons on the dihydroxyindole ring are particularly sensitive to the position of glycosylation. For instance, in related gomphrenin structures, the difference in chemical shifts between protons H-4 and H-7 has been used to elucidate the substitution pattern. uj.edu.pl HMBC correlations provide definitive proof by showing long-range couplings from the anomeric proton (H-1') of the glucose to the carbon at the point of attachment on the betanidin core (C-6 in the case of this compound).

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS/MS) reveals structural details through fragmentation analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for analyzing complex mixtures of betacyanins from plant extracts. Electrospray ionization (ESI) is a soft ionization technique that allows the detection of the intact protonated molecule [M+H]⁺.

In the analysis of this compound and related compounds, LC-ESI-MS is used to determine the molecular weight. For this compound (as 6'-O-E-feruloyl-gomphrenin), the expected protonated molecular ion would be at m/z 727. Tandem mass spectrometry (LC-MS/MS) experiments are then performed on this parent ion to induce fragmentation. The resulting daughter ions provide evidence for the structural components. Key fragmentation patterns include the loss of the feruloyl moiety and the subsequent loss of the glucose unit, leading to the characteristic betanidin aglycone fragment. For example, in studies of related acylated gomphrenins, fragmentation experiments revealed characteristic losses corresponding to the acyl and glycosyl groups. uj.edu.pl

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 727 | Protonated molecular ion of this compound |

| [M+H - 176]⁺ | 551 | Loss of feruloyl residue |

| [M+H - 176 - 162]⁺ | 389 | Subsequent loss of glucose residue, yielding the betanidin aglycone |

High-resolution mass spectrometry (HRMS) techniques, such as LC-Orbitrap and LCMS-IT-TOF (Ion Trap-Time of Flight), provide highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, further confirming the identity of this compound. HRMS analysis of related gomphrenins from Basella alba has been instrumental in identifying novel betacyanin structures by providing their exact molecular formulas. epdf.pub The combination of high-resolution precursor ion data and MSⁿ fragmentation patterns from techniques like IT-TOF offers a powerful platform for the structural elucidation of complex natural products like this compound.

Fragmentation Pattern Analysis for Derivative Identification

High-resolution mass spectrometry (HRMS) is instrumental in elucidating the structures of this compound derivatives, such as its decarboxylated forms. pan.olsztyn.plpan.olsztyn.pl The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide a roadmap to the structural modifications of the parent molecule.

When subjected to controlled thermal modifications or specific pH conditions, this compound can undergo decarboxylation, leading to various derivatives. pan.olsztyn.plbibliotekanauki.pl Detailed analysis of the fragmentation of these derivatives, such as 2-decarboxy-gomphrenin, 17-decarboxy-gomphrenin, and 2,17-bidecarboxy-gomphrenin, has been conducted using systems like the Orbitrap mass spectrometer. pan.olsztyn.plpan.olsztyn.pl

The fragmentation process typically begins with the protonated molecular ion. For instance, in the positive ionization mode, 2-decarboxy-gomphrenin ([M+H]⁺ at m/z 507) first undergoes deglucosylation, losing the glucose moiety to produce a fragment at m/z 345. pan.olsztyn.pl This is followed by a neutral loss of formic acid, resulting in a fragment at m/z 299. pan.olsztyn.pl The fragmentation of 2,17-bidecarboxy-gomphrenin shows a similar pattern but with key differences that allow for its specific identification. pan.olsztyn.pl The combination of elimination pathways leads to the generation of characteristic pyridinium, dihydroindolic, and indolic derivative ions. pan.olsztyn.plbibliotekanauki.pl

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are primary techniques for identifying this compound and its derivatives in plant extracts. bibliotekanauki.plmdpi.com The identification is based on comparing chromatographic retention times, UV-Vis spectra, and mass spectrometric data with known standards or previously published data. researchgate.net The fragmentation of the betanidin core, the aglycone of most betacyanins, produces key product ions that serve as a fingerprint for identification. nih.govmdpi.com

Table 1: Characteristic Mass Spectrometric Fragmentation of this compound Derivatives

| Derivative | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |

|---|---|---|---|

| 2-decarboxy-gomphrenin | 507 | 345, 299 | Deglucosylation followed by loss of formic acid. pan.olsztyn.pl |

| 17-decarboxy-gomphrenin | 507 | - | Identified by its molecular formula and comparison with isomers. pan.olsztyn.plbibliotekanauki.pl |

| 2,17-bidecarboxy-gomphrenin | - | 301, 255, 214, 164, 152, 150, 132, 106, 94, 80, 56 | Generation of dihydroindolic, indolic, dehydrated indolic, and pyridinium-based ions. pan.olsztyn.pl |

| Caffeoyl-gomphrenin (Malabarin) | 713 | 551, 389 | Detachment of a caffeoyl moiety, followed by loss of the glucosyl residue. uj.edu.pl |

Advanced Elucidation Technologies and Computational Approaches

Beyond conventional spectroscopic methods, cutting-edge technologies and computational modeling are emerging as powerful allies in the structural analysis of complex molecules like this compound.

Micro-Electron Diffraction (MicroED)

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that can determine the structure of small molecules and proteins from nanocrystals. This method is particularly valuable when it is difficult to grow large crystals required for traditional X-ray crystallography. While MicroED has revolutionized structural biology, its specific application to this compound or other betacyanins has not yet been reported in the literature. However, given its success with other complex small molecules, MicroED represents a promising future direction for obtaining a definitive crystal structure of this compound, which would unambiguously confirm its stereochemistry and conformation.

Computational Chemistry for Structure Prediction and Fragmentation Modeling (e.g., Universal Fragmentation Model, DFT Calculations)

Computational chemistry provides theoretical insights that complement experimental data. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. fiveable.me DFT calculations can be used to predict molecular structures, spectroscopic properties, and reaction mechanisms. fiveable.meruc.dk For a molecule like this compound, DFT could be employed to optimize its geometry, predict its NMR and UV-Vis spectra, and calculate the energies of different conformers or isomers, aiding in their identification. Hybrid functionals within DFT are particularly important for accurately describing the features of strongly correlated materials. scielo.br Large-scale DFT methods are also being developed to handle complex structures with thousands of atoms. ucl.ac.uk

Furthermore, computational models are being developed to predict mass spectrometry fragmentation patterns. The Universal Fragmentation Model (UFM) is one such model based on gas-phase ion chemistry that aims to predict high-quality fragmentation pathways, structures, and energetics for general molecules. chemrxiv.org Applying models like the UFM to this compound and its derivatives could help to interpret complex MS/MS spectra and confirm the identity of novel derivatives by matching predicted fragmentation patterns with experimental data. While specific applications of the UFM to this compound are not yet published, this approach holds significant potential for the field.

Machine Learning Approaches in Spectral Interpretation

The complexity of spectral data from techniques like mass spectrometry has led to the application of machine learning (ML) and artificial intelligence (AI) for more automated and intelligent analysis. nih.govarxiv.org Supervised machine learning models, such as random forests, support vector machines, and artificial neural networks, can be trained on large datasets of spectra to recognize patterns and make predictions. nih.gov

Gomphrenin V Derivatives and Chemical Modifications

Naturally Occurring Acylated Gomphrenin-V Structures

Acylation, the process of adding an acyl group, is a common natural modification of gomphrenin. This typically occurs at the glucose moiety of the molecule, resulting in more complex structures with altered properties. These acylated derivatives are often found alongside the parent gomphrenin compound in plant tissues. mdpi.comnih.gov

Among the most abundant naturally occurring acylated gomphrenins are malabarin and globosin. nih.govpan.olsztyn.placs.org These compounds are primarily isolated from the dark-violet fruits of Basella alba. nih.govpan.olsztyn.pl Their structures have been elucidated through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. pan.olsztyn.plresearchgate.net

Malabarin is chemically identified as 6′-O-E-caffeoyl-gomphrenin. nih.govmdpi.com

Globosin is known as 6′-O-E-4-coumaroyl-gomphrenin. nih.govmdpi.com

These acylated forms are noted to be more stable than their non-acylated counterpart. mdpi.com

Another significant acylated derivative is sinapoyl-gomphrenin, which has been tentatively identified as betanidin-6-O-(6′-O-sinapoyl)-β-glucoside. mdpi.combibliotekanauki.pl This compound, along with its diastereomers (isogomphrenins), is found in the flowers of Gomphrena globosa. mdpi.comicm.edu.plnih.gov The presence of these diastereomers, which differ in their spatial configuration, adds to the chemical diversity of gomphrenin derivatives in nature. The separation and purification of these closely related isomers present a significant chromatographic challenge. icm.edu.plpublisherspanel.com

Decarboxylated this compound Species and Their Formation Mechanisms

Gomphrenin can undergo decarboxylation, the removal of a carboxyl group, under certain conditions, particularly with the application of heat. mdpi.compan.olsztyn.pl This process leads to the formation of various decarboxylated species, which have been generated and studied in laboratory settings. acs.orgpan.olsztyn.pl The structures of these derivatives have been confirmed through NMR analysis. acs.org

17-decarboxy-gomphrenin is a primary product of the thermal degradation of gomphrenin. pan.olsztyn.plbibliotekanauki.pl Its formation is achieved by heating an aqueous solution of gomphrenin, for instance, at 65°C for three hours in the presence of citric acid. acs.orgpan.olsztyn.pl

The proposed mechanism for the formation of 17-decarboxy-gomphrenin is based on the established pathway for betanidin (B1384155) decarboxylation. pan.olsztyn.plpan.olsztyn.pl This process involves the loss of the C-19 carboxyl group, which is accompanied by a migration of the double bond from the C-17=C-18 position to the C-14=C-15 position. pan.olsztyn.pl The chemical formula for 17-decarboxy-gomphrenin is C₂₃H₂₇N₂O₁₁. pan.olsztyn.plpan.olsztyn.pl

The formation of 2-decarboxy-gomphrenin is notably influenced by the presence of citrates in high concentrations. pan.olsztyn.plpan.olsztyn.pl The addition of citric acid appears to enhance the generation of this specific isomer while inhibiting the pathway that leads to 17-decarboxylation. pan.olsztyn.plpan.olsztyn.pl Like its 17-decarboxy counterpart, 2-decarboxy-gomphrenin shares the chemical formula C₂₃H₂₇N₂O₁₁. pan.olsztyn.plpan.olsztyn.pl

Further decarboxylation can lead to the formation of 2,17-bidecarboxy-gomphrenin. This bidecarboxylated derivative is generated alongside 2-decarboxy-gomphrenin under controlled thermal conditions, specifically through heating at 70°C for 2 to 3 hours in an aqueous solution containing 100 mM citric acid. nih.govpan.olsztyn.plpan.olsztyn.pl The chemical formula for this compound is C₂₂H₂₇N₂O₉. pan.olsztyn.plpan.olsztyn.pl The fragmentation pattern of 2,17-bidecarboxy-gomphrenin in mass spectrometry analysis shows a combination of the fragmentation pathways observed for both 17-decarboxy-gomphrenin and 2-decarboxy-gomphrenin. pan.olsztyn.plpan.olsztyn.pl

Thermal Decarboxylation Pathways and Influencing Factors (e.g., Citric Acid)

The thermal degradation of this compound primarily proceeds through decarboxylation, yielding a variety of derivatives. The specific products formed are highly dependent on factors such as temperature, heating duration, and the presence of additives like citric acid. Key decarboxylated derivatives include 2-decarboxy-gomphrenin, 17-decarboxy-gomphrenin, and 2,17-bidecarboxy-gomphrenin. sci-hub.sepan.olsztyn.pl Studies have also reported the formation of 15-decarboxy-gomphrenins. mdpi.com

The addition of citric acid has a pronounced influence on the decarboxylation pathway. High concentrations of citrate (B86180) (e.g., 100 mM) have been shown to significantly enhance the formation of 2-decarboxy-gomphrenin while inhibiting the pathway that leads to 17-decarboxylation. sci-hub.seembrapa.br This selective generation is crucial for isolating specific derivatives for further study. For instance, heating a solution of this compound with 100 mM citric acid at 70°C for 2–3 hours preferentially yields 2-decarboxy- and 2,17-bidecarboxy-gomphrenin. sci-hub.sepan.olsztyn.pl Conversely, heating at a slightly lower temperature of 65°C for 3 hours under the same citric acid concentration favors the generation of 17-decarboxy-gomphrenin. sci-hub.sepan.olsztyn.pl

In the context of preparing floral infusions from Gomphrena globosa, citric acid was found to have a generally degradative effect on the stability of natural gomphrenins, particularly with longer brewing times (over 15 minutes). nih.gov However, the presence of the plant matrix itself was observed to increase the stability of the betacyanins. nih.gov The thermal processing of Basella alba fruit juice also leads to the formation of these principal decarboxylation products.

| Derivative | Formation Conditions | Influencing Factors | Source |

|---|---|---|---|

| 17-decarboxy-gomphrenin | Heating at 65°C for 3 hours | Aqueous solution (60 μM betacyanins) with 100 mM citric acid | sci-hub.sepan.olsztyn.pl |

| 2-decarboxy-gomphrenin | Heating at 70°C for 2–3 hours | Aqueous solution (30 μM betacyanins) with 100 mM citric acid; high citrate concentration enhances formation | sci-hub.sepan.olsztyn.plembrapa.br |

| 2,17-bidecarboxy-gomphrenin | Heating at 70°C for 2–3 hours | Aqueous solution (30 μM betacyanins) with 100 mM citric acid | sci-hub.sepan.olsztyn.pl |

| 15-decarboxy-gomphrenin | Thermal processing of floral infusions | Formed with a loss of the chiral center at carbon C-15 | mdpi.com |

Dehydrogenated this compound Analogs

Heating this compound, particularly in the presence of ammonia (B1221849) and organic solvents, can lead to the formation of dehydrogenated analogs. Dehydrogenation can occur at carbons C-14 and C-15, creating a pyridinic system known as a neogomphrenin, or at carbons C-2 and C-3. This process often occurs alongside decarboxylation, resulting in complex mixtures of derivatives.

Research involving the heating of gomphrenin in ammonia solutions of methanol (B129727), ethanol (B145695), and acetone (B3395972) has demonstrated the formation of various dehydrogenated and decarboxylated compounds. In these conditions, 17-decarboxy-gomphrenin is often observed in the largest amounts initially, but its concentration decreases with prolonged heating. The formation of neogomphrenin (a 14,15-dehydrogenated derivative) is also common. Further degradation can lead to tetradehydrogenated derivatives and compounds like 2,17-bidecarboxy-2,3-dehydro-neogomphrenin. The stability and yield of these degradation products are influenced by pH, with the lowest yield of degradation products observed at pH 5 and the highest at pH 7. nih.govnih.gov

| Derivative Type | Structural Change | Common Formation Conditions | Source |

|---|---|---|---|

| Neogomphrenin | Dehydrogenation at C-14, C-15 | Heating in ammonia solutions of organic solvents (methanol, ethanol, acetone) | nih.gov |

| 2,3-dehydro-gomphrenin | Dehydrogenation at C-2, C-3 | Thermal degradation | nih.gov |

| 2,17-bidecarboxy-2,3-dehydro-neogomphrenin | Decarboxylation at C-2, C-17; Dehydrogenation at C-2, C-3 and C-14, C-15 | Prolonged heating in methanolic ammonia solution | nih.gov |

Research into Other Chemical Transformations (Oxidation, Conjugation, Chlorination, Acyl Group Migration)

Beyond decarboxylation and dehydrogenation, this compound and related betacyanins undergo several other chemical transformations.

Oxidation: The oxidation of betacyanins like gomphrenin can lead to various products, including 2,3-dehydrogenated derivatives, which are sometimes referred to as "xan-derivatives" due to a color shift towards yellow. mdpi.com Further oxidation can produce "xanneo-derivatives," which are both 2,3-dehydrogenated and 14,15-dehydrogenated. mdpi.com Enzymatic oxidation of the related compound betanidin results in decarboxylative dehydrogenation. The process can involve the formation of a quinone methide intermediate, which then rearranges.

Conjugation: Oxidized forms of gomphrenin and betanidin can form conjugates with sulfhydryl-containing molecules like glutathione (B108866). This reaction suggests a pathway by which these pigments can interact with biological thiols.

Chlorination: Betacyanins, including betanin and its decarboxylated derivatives, have been shown to react with hypochlorous acid (HOCl), an inflammatory agent. mdpi.com This reaction leads to the formation of monochlorinated derivatives, indicating that betacyanins can act as potent scavengers of this reactive oxygen species. mdpi.com While detailed studies are specific to betanin, similar reactivity is expected for the gomphrenin structure.

Acyl Group Migration: In acylated betacyanins, the acyl group (such as feruloyl or coumaroyl groups attached to the glucose moiety) can migrate. This phenomenon has been observed in related compounds and is a potential transformation for acylated gomphrenin derivatives.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For betacyanins in general, SAR studies have established several key principles regarding antioxidant activity: acylation tends to enhance radical scavenging capacity, while glycosylation tends to decrease it. embrapa.brresearchgate.net

More specific research on gomphrenin and its derivatives has provided further insights into how structural modifications affect their biological functions, including antioxidant, anti-inflammatory, and cytotoxic properties.

Anti-inflammatory Activity: Gomphrenin and its derivatives have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.comnih.gov A gomphrenin-rich fraction from Basella alba was shown to inhibit pro-inflammatory cytokines like IL-1β and IL-6 and reduce oxidative stress markers. researchgate.netmdpi.com Specific decarboxylated derivatives, such as 2-decarboxy-gomphrenin (2-dGp) and 17-decarboxy-gomphrenin (17-dGp), were found to selectively target IL-6 production in activated human macrophages. pan.olsztyn.pl Acylated gomphrenins like malabarin and globosin were able to significantly reduce IL-8 secretion. pan.olsztyn.pl These findings suggest that both decarboxylation and acylation modulate the anti-inflammatory profile of the parent compound.

Cytotoxic Activity: The cytotoxic effects of gomphrenin derivatives against cancer cells have also been investigated. In a study comparing effects on colorectal adenocarcinoma cell lines, Gomphrenin, 2-decarboxy-gomphrenin, and the acylated derivative malabarin showed the highest cytotoxic properties, inducing programmed cell death. pan.olsztyn.pl This suggests that the presence of the carboxylic acid group at the C-2 position is not essential for this activity and that acylation may play a role. The ability of these derivatives to induce apoptosis is a key area of interest for designing new compounds with targeted biological activity. pan.olsztyn.pl

These studies collectively indicate that the biological activities of this compound can be finely tuned through chemical modifications such as decarboxylation and acylation, providing a basis for developing derivatives with enhanced or specific therapeutic properties. nih.govacs.org

Investigation of Biological Activities and Mechanistic Pathways of Gomphrenin V

Antioxidant Activity and Oxidative Stress Modulation

Gomphrenin-V, along with other betalains (B12646263), demonstrates significant antioxidant potential. mdpi.comresearchgate.net This activity is crucial in mitigating the cellular damage caused by oxidative stress, a condition implicated in the progression of numerous chronic diseases. mdpi.commdpi.com The antioxidant mechanisms of this compound involve the direct scavenging of harmful reactive molecules and the inhibition of damaging oxidative processes.

Reduction of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals that can cause significant damage to cell structures. Research has shown that gomphrenin-rich fractions can effectively reduce ROS levels. mdpi.commdpi.com In studies using cellular models like differentiated THP-1 human monocytes, treatment with a gomphrenin-enriched fraction from Basella alba f. 'rubra' resulted in a significant reduction of ROS levels, particularly when compared to controls stimulated with lipopolysaccharide (LPS) to induce oxidative stress. mdpi.com This demonstrates a potent ability to scavenge free radicals and mitigate oxidative damage. mdpi.com While both crude extracts and enriched gomphrenin fractions show this activity, the enriched fractions have been noted for their superior efficacy in lowering ROS. mdpi.com

Nitric Oxide (NO) Scavenging

Nitric oxide (NO) is a signaling molecule that, in excess, can contribute to oxidative stress and inflammation. This compound has been shown to be an effective scavenger of NO. In vitro studies on LPS-induced Vero cells and differentiated THP-1 cells demonstrated that gomphrenin-containing extracts can inhibit NO production. researchgate.netresearchgate.net A gomphrenin-enriched fraction from Basella alba showed a greater ability to decrease nitrite (B80452) levels (an indicator of NO production) compared to a crude extract, highlighting its potential as an effective agent in controlling NO-mediated stress. mdpi.com The Griess test, used to measure nitrite levels, confirmed that the gomphrenin fraction could reduce nitric oxide production in a concentration-dependent manner. mdpi.com Some studies on Gomphrena globosa flower extracts, which contain gomphrenins, have reported specific IC50 values for NO scavenging, further quantifying this activity. researchgate.net

| Assay/Model | Finding | Source |

| DCF-DA Assay (THP-1 Cells) | Gomphrenin-enriched fraction significantly reduced ROS levels compared to LPS-treated controls. | mdpi.com |

| Griess Test (THP-1 Cells) | Gomphrenin-enriched fraction showed a greater, concentration-dependent ability to decrease nitrite levels than the crude extract. | mdpi.com |

| NO Scavenging Assay | Ethanol (B145695) extract of Gomphrena globosa flowers, containing gomphrenins, scavenged nitric oxide with an IC50 value of 24.48 +/- 2.31 µg/ml. | researchgate.net |

Anti-Inflammatory Effects at Cellular and Molecular Levels

The anti-inflammatory effects of gomphrenins are attributed to several mechanisms, including the modulation of key signaling pathways and the suppression of pro-inflammatory molecules. researchgate.netnih.gov These activities make it a compound of interest for conditions driven by inflammation. mdpi.com

Modulation of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6)

This compound has been found to modulate the production of key pro-inflammatory cytokines. In vitro experiments using LPS-stimulated macrophage-like cells (differentiated THP-1 cells) showed that both crude extracts and gomphrenin-enriched fractions from Basella alba could inhibit the secretion of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.commdpi.comresearchgate.net The ability to decrease IL-1β levels, a critical mediator of the inflammatory response, points to significant anti-inflammatory potential. mdpi.com While the inhibition of IL-6 was also observed, the effect on IL-1β was noted as being particularly relevant to its anti-inflammatory profile. mdpi.comresearchgate.net

Inhibition of NF-κB Pathway Activation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes. mdpi.com Betalains, including gomphrenins, have been shown to inhibit the activation of the NF-κB pathway. nih.govresearchgate.net In studies on LPS-stimulated THP-1 cells, a gomphrenin-enriched fraction exhibited a slight decrease in NF-κB activity. mdpi.com By modulating this pathway, this compound can lead to a downstream reduction in the secretion of various inflammatory mediators, including cytokines like IL-1β and IL-6. mdpi.comnih.gov This inhibition of a key regulatory pathway is a fundamental aspect of its molecular anti-inflammatory action. mdpi.comresearchgate.net

| Pathway/Target | Finding | Cell Model | Source |

| Cytokine Secretion | Gomphrenin-enriched fraction inhibited the secretion of pro-inflammatory cytokines IL-1β and IL-6. | Differentiated THP-1 Cells | mdpi.comresearchgate.net |

| NF-κB Activation | Gomphrenin-enriched fraction demonstrated a decrease in NF-κB activity following LPS stimulation. | Differentiated THP-1 Cells | mdpi.com |

Cyclooxygenase (COX) Activity Inhibition

Gomphrenins, a class of betacyanin pigments, have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. mdpi.com These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.comsigmaaldrich.com While traditional non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 and COX-2, selective inhibition of COX-2 is a target for anti-inflammatory therapies with potentially fewer side effects. sigmaaldrich.com

Research on gomphrenin-rich fractions extracted from the fruits of Basella alba L. f. rubra has demonstrated notable anti-inflammatory and antioxidant effects in vitro. mdpi.comresearchgate.net Studies using various cell models showed that these extracts could inhibit COX activity. mdpi.comresearchgate.net An enriched gomphrenin fraction, in particular, displayed a concentration-dependent effect in reducing COX activity. mdpi.com This suggests that gomphrenin compounds contribute to the observed anti-inflammatory effects by modulating the activity of these pro-inflammatory enzymes. mdpi.commdpi.com The inhibition of COX enzymes is a critical mechanism by which these natural pigments may exert their therapeutic potential in inflammation-related conditions. mdpi.com

Antiproliferative and Cytotoxic Effects in Research Models

Recent studies have highlighted the potential of gomphrenin and its derivatives as agents that can hinder the proliferation of cancer cells. pan.olsztyn.plpan.olsztyn.pl The biological activity of various gomphrenin-based pigments, including acylated and decarboxylated forms, has been explored for its effects on cancer cell survival and growth. pan.olsztyn.pl A potential chemopreventive effect for betalains, the broader class of compounds to which gomphrenins belong, has been proposed, involving systemic action in various tissues. pan.olsztyn.pl

In Vitro Studies on Cancer Cell Lines (e.g., Colorectal Adenocarcinoma HT-29, SW620)

The antiproliferative and cytotoxic effects of gomphrenin and its derivatives have been specifically evaluated in human colorectal adenocarcinoma cell lines. pan.olsztyn.plpan.olsztyn.pl Two cell lines, HT-29 (derived from a primary colon tumor) and SW620 (derived from a metastatic site), were used as in vitro models. pan.olsztyn.plpan.olsztyn.pl

In these studies, gomphrenin derivatives, including acylated forms like malabarin and globosin, and various decarboxylated gomphrenins, demonstrated toxic effects against both HT-29 and SW620 cancer cell lines, particularly at concentrations of 1 mg/mL and 10 mg/mL. pan.olsztyn.plpan.olsztyn.pl Notably, at a concentration of 1 mg/mL, gomphrenin was toxic to tumor cells while not expressing a harmful effect on non-cancerous CHO-K1 cells used for comparison. pan.olsztyn.pl Among the derivatives tested at this concentration, 2-decarboxy-gomphrenin and malabarin were identified as the most active compounds against the cancer cells. pan.olsztyn.plpan.olsztyn.pl Gomphrenin, 2-decarboxy-gomphrenin, and malabarin, in particular, revealed the highest cytotoxic properties towards the cancer cells. pan.olsztyn.pl These findings are significant as the biological action of many acylated and decarboxylated gomphrenins had not been previously well-documented. pan.olsztyn.pl

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Gomphrenin (Gp) | HT-29, SW620 | Expressed toxicity and antiproliferative effects. Showed toxicity to cancer cells at 1 mg/mL without harming non-cancerous CHO-K1 cells. | pan.olsztyn.plpan.olsztyn.pl |

| Malabarin (Mb) | HT-29, SW620 | Demonstrated high cytotoxic properties and was one of the most active derivatives at 1 mg/mL. | pan.olsztyn.plpan.olsztyn.pl |

| Globosin (Gb) | HT-29, SW620 | Showed toxicity and antiproliferative effects against cancer cells. | pan.olsztyn.plpan.olsztyn.pl |

| 2-decarboxy-gomphrenin (2-dGp) | HT-29, SW620 | Exhibited high cytotoxic properties and was one of the most active derivatives at 1 mg/mL. | pan.olsztyn.plpan.olsztyn.pl |

| 17-decarboxy-gomphrenin (17-dGp) | HT-29, SW620 | Expressed toxicity and antiproliferative effects against cancer cells. | pan.olsztyn.plpan.olsztyn.pl |

| 2,17-bidecarboxy-gomphrenin (2,17-dGp) | HT-29, SW620 | Expressed toxicity and antiproliferative effects against cancer cells. | pan.olsztyn.plpan.olsztyn.pl |

Induction of Programmed Cell Death (Apoptosis)

The cytotoxic effects of gomphrenin derivatives on cancer cells are linked to their ability to induce programmed cell death, or apoptosis. pan.olsztyn.plpan.olsztyn.pl Apoptosis is a regulated process essential for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anticancer therapies. wikipedia.orgnih.gov

Flow cytometry analysis of colorectal adenocarcinoma cell lines HT-29 and SW620 treated with gomphrenin derivatives confirmed that these compounds induce cell death through both apoptosis and necrosis. pan.olsztyn.pl All tested individual acylated and decarboxylated gomphrenins were capable of inducing apoptosis in these human colorectal carcinoma cell lines. pan.olsztyn.pl This ability to trigger the apoptotic pathway in cancer cells is a highly beneficial effect, suggesting a potential mechanism for the observed antiproliferative activity. pan.olsztyn.plpan.olsztyn.pl The finding that these modified gomphrenin derivatives can induce apoptosis is of interest for designing future compounds with targeted biological activity against cancer. pan.olsztyn.pl

| Compound/Derivative | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Gomphrenin (Acylated and Decarboxylated Derivatives) | HT-29, SW620 | Induces cell death via apoptosis and necrosis. | pan.olsztyn.pl |

| Gomphrenin, 2-decarboxy-gomphrenin, Malabarin | HT-29, SW620 | Aggravated cancer cell survival due to programmed cell death. | pan.olsztyn.pl |

Antimicrobial Spectrum and Potency

Gomphrenin compounds isolated from the flowers of Gomphrena globosa L. have been shown to possess a broad spectrum of antimicrobial activity. nih.gov Research involving purified betacyanins, including various gomphrenin isomers, demonstrated their effectiveness at inhibiting the growth of tested food-borne pathogens. nih.govresearchgate.net This activity highlights the potential of these natural pigments as antimicrobial agents. nih.gov

Inhibition of Food-Borne Pathogens

The antimicrobial efficacy of gomphrenins has been specifically tested against a range of food-borne pathogens. nih.gov These microorganisms are a primary cause of food spoilage and food-borne illnesses. longdom.org Studies have shown that isolated gomphrenin compounds can inhibit the growth of all tested food-borne pathogens, with minimum inhibitory concentrations (MIC) in the range of 0.19–1.5 mg/mL. nih.gov This demonstrates a broad-spectrum activity that could be valuable in food preservation and safety applications. nih.govlongdom.org

Comparative Activity of Acylated vs. Non-Acylated Gomphrenins

Research comparing different structural forms of gomphrenins has revealed significant differences in their antimicrobial potency. nih.govresearchgate.netacs.org Specifically, the antimicrobial activity of acylated betacyanins was found to be higher than that of their non-acylated counterparts, such as gomphrenin I and isogomphrenin I. nih.govresearchgate.net

This increased efficacy suggests that the acylation with phenolic acids enhances the activity of betacyanins against both fungi and bacteria. nih.govacs.org It is proposed that a synergistic effect between the acylated chemical groups and the pigment's main structure contributes to this heightened antimicrobial power. nih.gov

| Compound Type | Activity Against Food-Borne Pathogens | Potency Comparison | Reference |

|---|---|---|---|

| Acylated Gomphrenins (e.g., Gomphrenin II, III, Sinapoyl-gomphrenin I) | Inhibited growth of all tested food-borne pathogens. | Higher activity than non-acylated forms. | nih.govresearchgate.net |

| Non-Acylated Gomphrenins (e.g., Gomphrenin I, Isogomphrenin I) | Showed antimicrobial activity. | Lower activity compared to acylated forms. | nih.govresearchgate.netacs.org |

Enzyme Inhibition and Interaction with Cellular Scavengers

Gomphrenins, as a class of betacyanins, have demonstrated notable interactions with various enzymes and cellular scavengers, which contribute to their biological effects.

Research has highlighted the ability of gomphrenins to inhibit several key enzymes, particularly those involved in inflammatory processes. mdpi.commdpi.com Gomphrenin-rich fractions and their derivatives have been shown to act as inhibitors of pro-inflammatory enzymes. mdpi.compan.olsztyn.pl For instance, a gomphrenin-enriched fraction derived from Basella alba demonstrated a concentration-dependent inhibition of cyclooxygenase (COX) activity. mdpi.comresearchgate.net The inhibitory actions extend to both COX-1 and COX-2 enzymes. mdpi.com Furthermore, gomphrenins may also inhibit lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), which are crucial mediators of inflammation. mdpi.compan.olsztyn.pl

Table 1: Enzyme Inhibitory Profile of Gomphrenins

| Enzyme Target | Observed Effect | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inhibition | mdpi.compan.olsztyn.pl |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | pan.olsztyn.pl |

| Lipoxygenase (LOX) | Potential Inhibition | mdpi.com |

Gomphrenin has been shown to interact with sulfhydryl-containing molecules, which are critical for cellular antioxidant defense systems. Studies have demonstrated that short-lived quinonoid forms, generated during the oxidation of gomphrenin, can be effectively "trapped" by sulfhydryl scavengers. pan.olsztyn.pljst.go.jp This interaction leads to the formation of stable adducts.

Specifically, oxidized gomphrenin has been found to form conjugates with glutathione (B108866) (GSH). pan.olsztyn.pljst.go.jp This process confirms the generation of reactive quinoid intermediates during gomphrenin oxidation. jst.go.jp Beyond glutathione, gomphrenin also forms conjugates with other low-molecular-weight thiols, including cysteine, cysteamine, and N-acetylcysteine. pan.olsztyn.pljst.go.jp Structural analysis via NMR has confirmed that the conjugation site for N-acetylcysteine is at the C-4 position of the gomphrenin structure. pan.olsztyn.pljst.go.jp Notably, research suggests that gomphrenin forms these sulfhydryl conjugates with greater efficiency than betanin, another well-known betacyanin. pan.olsztyn.pljst.go.jp This reactivity highlights a significant pathway through which gomphrenin can modulate cellular redox environments.

General Mechanisms of Cellular Function Modulation

Gomphrenins modulate a variety of cellular functions primarily through their anti-inflammatory and antioxidant activities. mdpi.commdpi.com These compounds can influence signaling pathways and the production of inflammatory mediators, thereby affecting cellular responses to stress and pathogens. pan.olsztyn.pl

A primary mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. mdpi.commdpi.com By inhibiting the activation of NF-κB, gomphrenins can down-regulate the production of numerous pro-inflammatory molecules. mdpi.com This includes the suppression of key inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.comresearchgate.net

Furthermore, gomphrenins contribute to the reduction of oxidative stress by decreasing levels of reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comresearchgate.net Their ability to scavenge free radicals helps mitigate the oxidative damage that often fuels inflammatory responses. mdpi.com This dual action of modulating inflammatory pathways and reducing oxidative stress makes gomphrenins potent modulators of cellular function, particularly in the context of inflammation-driven conditions. mdpi.com

Table 2: Mechanisms of Cellular Function Modulation by Gomphrenins

| Mechanism | Specific Action | Reference |

|---|---|---|

| Inflammatory Pathway Modulation | Inhibition of NF-κB activation | mdpi.commdpi.com |

| Cytokine Suppression | Inhibition of Interleukin-1β (IL-1β) | pan.olsztyn.plresearchgate.net |

| Inhibition of Interleukin-6 (IL-6) | pan.olsztyn.plresearchgate.net | |

| Oxidative Stress Reduction | Scavenging of Reactive Oxygen Species (ROS) | mdpi.comresearchgate.net |

| Reduction of Nitric Oxide (NO) production | mdpi.comresearchgate.net | |

| Membrane Protection | Decrease in lipid peroxidation | mdpi.com |

Preclinical and Advanced Research Models for Gomphrenin V Investigations

In Vivo Non-Human Animal Models (Focus on Mechanistic Studies, Excluding Clinical Outcomes)

In vivo non-human animal models are indispensable for understanding the complex physiological and pharmacological effects of a compound within a whole, living organism. mdpi.com These models allow for the investigation of systemic effects, metabolic pathways, and organ-specific responses that cannot be fully replicated in vitro. nih.gov Preclinical animal models provide crucial data on a compound's mechanism of action in a complex biological system before it can be considered for human trials. emulatebio.comnih.gov

There is currently a lack of published in vivo studies specifically investigating the mechanisms of action of purified Gomphrenin-V. While general studies on betalains (B12646263) have been conducted, detailed mechanistic animal studies on this specific compound are needed to validate the promising in vitro findings.

A critical aspect of preclinical research, particularly in cancer and infectious disease, is understanding the potential for organisms or cells to develop resistance to a new compound. Animal models are essential for these investigations. nih.gov For example, in cancer research, tumors may be repeatedly exposed to a compound over time in an animal model to see if resistance emerges and to study the underlying molecular mechanisms, such as changes in drug targets or efflux pump expression. frontiersin.org

Specific animal models for studying the development of resistance to this compound have not been described in the scientific literature. Future in vivo research would be necessary to determine if and how resistance to this compound might develop, which is a key consideration for its potential therapeutic applications.

Evaluation of Systemic Effects

There is a lack of in vivo studies specifically investigating the systemic effects of isolated this compound in preclinical models. Research has highlighted the need for such studies to understand the bioavailability, pharmacokinetics, and systemic impact of betalains like gomphrenins. mdpi.com While related compounds, betalains, have been studied for potential health benefits, including chemopreventive effects, these have not been specifically detailed for this compound. pan.olsztyn.pl The translation of in vitro findings to in vivo systemic effects remains a significant gap in the current body of research. mdpi.com

Pharmacokinetic (PK) and Drug-Metabolism Studies in Preclinical Contexts

Specific pharmacokinetic and drug-metabolism studies for this compound are not available in the published scientific literature. General studies on betalains, the class of compounds to which gomphrenins belong, suggest poor bioavailability, which may be attributed to degradation in the gastrointestinal tract. researchgate.net However, detailed absorption, distribution, metabolism, and excretion (ADME) data for this compound is absent. mdpi.com

In Vitro Metabolic Stability Assessments

No studies were identified that specifically assess the in vitro metabolic stability of this compound. This type of research, which would typically involve incubating the compound with liver microsomes or hepatocytes to determine its half-life and intrinsic clearance, has not been reported for this compound. mdpi.comnih.gov

Drug-Drug Interaction (DDI) Potential, including Cytochrome P450 (CYP) Enzyme Interactions

There is no available data on the potential for this compound to cause drug-drug interactions or its specific interactions with Cytochrome P450 (CYP) enzymes. Research on this topic is crucial for the safe development of any new chemical entity but has not been conducted for this compound.

Analytical Methodologies for Research and Quantification of Gomphrenin V

Spectrophotometric Quantification Techniques (UV-Vis)

Spectrophotometry, specifically utilizing the ultraviolet-visible (UV-Vis) spectrum, is a fundamental technique for the quantification of betacyanins, including Gomphrenin-V. This method is based on the principle that these pigments absorb light at specific wavelengths. The analysis of this compound and other gomphrenins in plant extracts involves measuring the absorbance at their maximum absorption wavelength (λmax), which for betacyanins is typically in the range of 536-542 nm. mdpi.comresearchgate.net

The total concentration of betacyanins can be expressed as equivalents of a standard compound, such as betanin or gomphrenin. mdpi.comresearchgate.net Quantification is performed using the Beer-Lambert law, which relates absorbance to concentration. The molar extinction coefficient (ε) is a critical parameter in this calculation. For instance, a molar extinction coefficient of ε = 65,000 M⁻¹ cm⁻¹ at 539 nm has been used for betanin in spectrophotometric calculations to quantify total betacyanins in samples containing gomphrenins. mdpi.com Spectrophotometric analysis is often the first step in characterizing extracts, providing a rapid assessment of total pigment content before more detailed chromatographic analysis. nih.gov

Table 1: Typical UV-Vis Absorption Maxima for Gomphrenin-type Betacyanins

| Compound Type | Typical λmax (nm) | Reference |

|---|---|---|

| Gomphrenin Derivatives | 536 | nih.gov |

| Betacyanins (general) | 539 | mdpi.com |

| Red Dye Extract (containing Gomphrenin-I) | 542 | researchgate.net |

Chromatographic Analytical Methods

Chromatography is indispensable for separating this compound from other closely related compounds within a complex plant extract. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is extensively used for the separation, identification, and quantification of gomphrenins. nih.gov This technique allows for the determination of the purity of an isolated compound and the specific content of this compound in an extract.

The separation is typically achieved using reverse-phase (RP) columns, such as C18. A gradient elution system is commonly employed, using a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent like methanol (B129727) or acetone (B3395972). pan.olsztyn.pl Detection is performed with a UV-Vis or a photodiode array (PDA) detector set to the visible absorption maximum of betacyanins (around 535-540 nm). nih.gov For instance, the content of Gomphrenin I, a related compound, has been quantified by HPLC in the fruits of Basella rubra at different stages of maturity, showing concentrations ranging from 0.23 mg to 26.06 mg per 100g of fresh weight. nih.gov

Table 2: Example HPLC Parameters for Gomphrenin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Semipreparative Synergy Hydro-RP (250 mm × 30 mm, 10 μm) | pan.olsztyn.pl |

| Mobile Phase | Gradient of 1% aqueous formic acid (A) and acetone (B) | pan.olsztyn.pl |

| Detection | UV-Vis detector at wavelengths between 510–540 nm | pan.olsztyn.pl |

| Flow Rate | 45 mL/min (preparative scale) | pan.olsztyn.pl |

Liquid Chromatography coupled with Diode-Array Detection and tandem Mass Spectrometry (LC-DAD-MS/MS) is a premier technique for the comprehensive profiling and structural elucidation of this compound and its derivatives. nih.gov This method provides multiple layers of data from a single analysis.

The LC component separates the compounds in the mixture. The DAD detector records the UV-Vis spectrum for each peak, confirming its identity as a betacyanin based on its characteristic absorption profile. nih.gov The Mass Spectrometer provides crucial information on the molecular weight and structure of the compound. Through techniques like electrospray ionization (ESI), the molecules are ionized, and their mass-to-charge ratio (m/z) is determined. nih.govnih.gov

Further fragmentation of the parent ion in tandem MS (MS/MS) experiments yields a unique fragmentation pattern that acts as a fingerprint for the molecule, allowing for the definitive identification of specific gomphrenins and their acylated or decarboxylated forms. nih.govnih.gov High-resolution mass spectrometry (HRMS) systems, such as LCMS-IT-TOF, can determine the molecular formula of the pigments with high accuracy, which is essential for identifying novel gomphrenin structures. nih.govresearchgate.net

Bioanalytical Methods for Detection and Measurement in Biological Samples

Bioanalytical methods are employed to evaluate the biological effects of this compound. These studies often utilize cell-based assays to investigate activities such as anti-inflammatory and cytotoxic potential. researchgate.net For instance, gomphrenin-rich fractions have been tested on various cell lines, including normal human dermal fibroblasts (NHDF) and human acute leukemia monocytes (THP-1), to assess their effects on cell viability and inflammatory responses. nih.gov

Assays used in these studies include:

Cytotoxicity Assays: To determine the concentration range at which the compound is non-toxic to healthy cells. mdpi.com

Anti-inflammatory Assays: Methods like the Griess assay are used to measure the reduction of nitric oxide (NO), an inflammatory marker. nih.gov Enzyme-linked immunosorbent assays (ELISA) can quantify the inhibition of pro-inflammatory cytokines. nih.gov

Antioxidant Assays: To measure the capacity to scavenge reactive oxygen species (ROS). nih.gov

While these methods provide valuable information on the bioactivity of gomphrenins, literature detailing the quantitative analysis of this compound specifically within biological fluids (e.g., plasma, urine) or tissues for pharmacokinetic studies is limited. The focus has primarily been on its characterization in plant extracts and its effects in in vitro biological systems. pan.olsztyn.plresearchgate.net

Data Analysis and Interpretation in Analytical Chemistry for this compound Research

Spectrophotometric Data: Data from UV-Vis spectrophotometry is analyzed using the Beer-Lambert equation (A = εbc) to calculate the total concentration of betacyanins in a sample. This provides a quick and straightforward quantification. mdpi.com

Chromatographic Data: In HPLC-DAD analysis, data interpretation involves analyzing the chromatogram. The retention time of a peak is used for compound identification by comparing it to a known standard. The area under the peak is proportional to the concentration of the compound, which is calculated using a calibration curve generated from standards. The spectral data from the DAD confirms the peak's identity. nih.gov

Mass Spectrometric Data: The interpretation of LC-MS/MS data is more complex. It involves analyzing the mass spectra to determine the molecular weight of the parent ion. The fragmentation pattern from MS/MS analysis is then compared to libraries or interpreted to deduce the structure of the molecule, allowing for the differentiation between isomers and various acylated forms of gomphrenin. nih.govnih.gov

Statistical analysis is crucial for all biological assays to ensure the validity of the results. Data are typically analyzed using statistical tests like ANOVA to determine significance, with results expressed as mean and standard deviation. pan.olsztyn.pl The comprehensive analysis of data from these combined techniques is essential for the accurate identification, quantification, and functional characterization of this compound.

Stability, Degradation Pathways, and Preservation Research of Gomphrenin V

Influence of Environmental Factors on Stability

The stability of Gomphrenin-V in solutions is significantly limited by several environmental factors, including temperature, light, pH, oxygen, enzymes, and metal cations. pan.olsztyn.plpan.olsztyn.pl Understanding the impact of each of these factors is essential for maintaining the compound's structure and color.

Temperature is a primary determinant in the degradation of this compound. pan.olsztyn.pl Heat processing can induce significant changes in the molecule, primarily through isomerization and decarboxylation, leading to a loss of color and the formation of various derivatives. researchgate.net Temperatures exceeding 50°C are reported to initiate the loss of color and associated antioxidant capacity. researchgate.net

Controlled thermal treatments, however, can be utilized to intentionally generate specific degradation products for research purposes. For instance, heating purified extracts from Basella alba (a source of gomphrenins) at temperatures between 65°C and 75°C has been used to produce 17-decarboxy-gomphrenin and 2,17-bidecarboxy-gomphrenin. pan.olsztyn.plresearchgate.net

The solvent system also plays a role in thermal stability. Studies have shown that gomphrenin is more stable in methanolic solutions compared to acetonitrilic ones when subjected to heat, indicating that the choice of solvent can be a critical factor in its preservation or controlled degradation. bibliotekanauki.pl During heating in an ammonia (B1221849) solution of methanol (B129727), 17-decarboxy-gomphrenin is initially formed in the largest amounts, but its concentration decreases with prolonged heating. bibliotekanauki.pl

Table 1: Effect of Heat and Solvents on Gomphrenin Degradation

| Condition | Observation | Reference |

|---|---|---|

| Temperature | ||

| > 50°C | Onset of color loss and degradation. | researchgate.net |

| 65-75°C | Controlled generation of decarboxylated derivatives (e.g., 17-decarboxy-gomphrenin). | pan.olsztyn.plresearchgate.net |

| 70°C | Used for 2-3 hours to generate 2-decarboxy- and 2,17-bidecarboxy-gomphrenin in citric acid solution. | pan.olsztyn.pl |

| Solvent (in heated ammonia solution) | ||

| Methanol | Gomphrenin exhibits the greatest stability. | bibliotekanauki.pl |

| Ethanol (B145695) | Shows lower stability than in methanol. | bibliotekanauki.pl |

| Acetonitrile (B52724) | Gomphrenin is most labile and degrades to the greatest extent. | bibliotekanauki.pl |